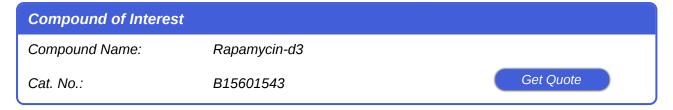


An In-depth Technical Guide to Rapamycin-d3: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin-d3, a deuterated analog of Rapamycin (also known as Sirolimus), is a critical tool in biomedical research and pharmaceutical development. Its primary application is as an internal standard for the highly accurate quantification of Rapamycin in various biological matrices using mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **Rapamycin-d3**, its biological mechanism of action, and detailed experimental protocols for its use and analysis.

Chemical and Physical Properties

Rapamycin-d3 is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group. This isotopic labeling results in a molecule that is chemically and biologically equivalent to Rapamycin for most applications but can be distinguished by its mass in mass spectrometry.

Table 1: General Properties of Rapamycin-d3



Property	Value
Synonyms	Sirolimus-d3, 7-O-demethyl-7-O-(methyl-d3)-rapamycin
CAS Number	392711-19-2
Molecular Formula	C51H76D3NO13
Molecular Weight	917.2 g/mol
Appearance	White to off-white solid
Purity	≥98% deuterated forms (d1-d3)
Storage	Store at -20°C, protected from light
Stability	≥ 1 year when stored correctly

Table 2: Solubility of Rapamycin-d3

Solvent	Solubility
Ethanol	50 mg/mL
Methanol	25 mg/mL
DMSO	25 mg/mL
Chloroform	5 mg/mL
Water	Very slightly soluble

Biological Activity and Mechanism of Action

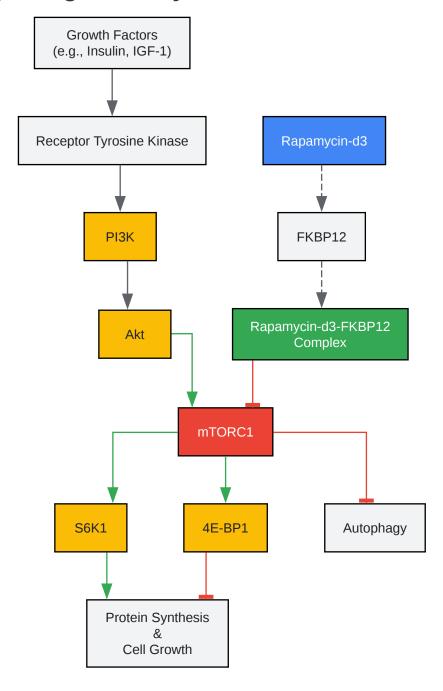
Rapamycin-d3, like its non-deuterated counterpart, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1]

The mechanism of action involves the formation of a complex between **Rapamycin-d3** and the intracellular immunophilin FK506-binding protein 12 (FKBP12). This **Rapamycin-d3**/FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically



inhibiting the mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the inhibition of protein synthesis and cell cycle arrest in the G1 phase. Furthermore, inhibition of mTORC1 is a well-established method for inducing autophagy.[1]

mTOR Signaling Pathway



Click to download full resolution via product page



Caption: The mTORC1 signaling pathway and the inhibitory action of the **Rapamycin-d3**-FKBP12 complex.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Rapamycin-d3**.

Quantification of Rapamycin by LC-MS/MS using Rapamycin-d3 as an Internal Standard

This protocol outlines a standard method for the accurate quantification of Rapamycin in a biological matrix (e.g., whole blood, plasma, tissue homogenate).

Materials:

- Rapamycin analytical standard
- Rapamycin-d3 internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Protein precipitation agent (e.g., zinc sulfate solution)
- LC-MS/MS system with an electrospray ionization (ESI) source
- Reversed-phase C18 or C8 column

Procedure:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of Rapamycin and Rapamycin-d3 in methanol or ethanol.

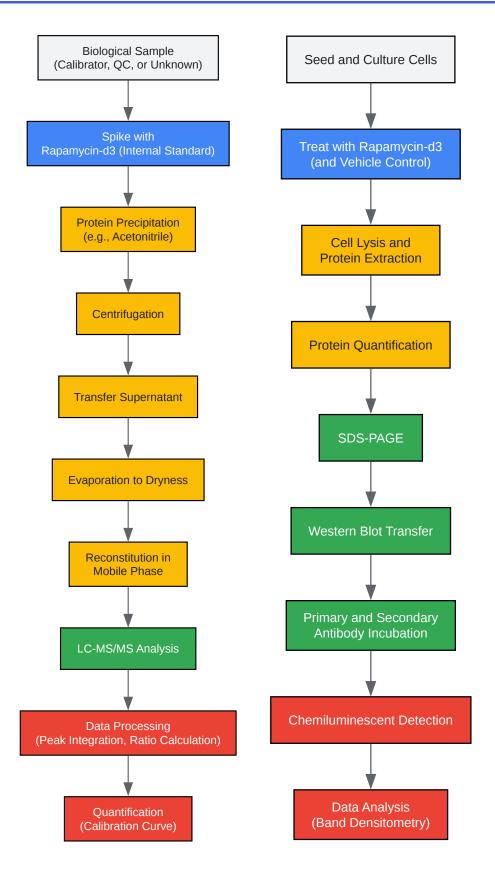


- Prepare a series of calibration standards by spiking known concentrations of Rapamycin into the blank biological matrix.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of calibrator, QC, or unknown sample, add 200 μL of the internal standard working solution (Rapamycin-d3 in acetonitrile).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at >10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube or 96-well plate.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - \circ Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 or C8, e.g., 2.1 x 50 mm, 1.8 μm
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient to separate Rapamycin from matrix components.
 - Flow Rate: 0.3-0.5 mL/min
 - Injection Volume: 5-10 μL
 - MS/MS Conditions (Positive ESI mode):



- Monitor the appropriate precursor-to-product ion transitions for Rapamycin and Rapamycin-d3.
- Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for Rapamycin and Rapamycin-d3.
 - Calculate the peak area ratio of Rapamycin to Rapamycin-d3.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rapamycin-d3: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601543#chemical-and-physical-properties-of-rapamycin-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com